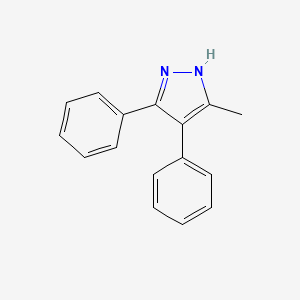

3-methyl-4,5-diphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

51463-88-8 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

5-methyl-3,4-diphenyl-1H-pyrazole |

InChI |

InChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)16(18-17-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) |

InChI Key |

GMBBYIPPOQYJPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methyl 4,5 Diphenyl 1h Pyrazole and Its Structural Analogs

General Approaches to Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring predominantly involves the reaction of a binucleophilic nitrogen source, like hydrazine (B178648), with a three-carbon electrophilic component. nih.govnih.gov The most classical and widely used methods include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl systems. rsc.orgmdpi.com More advanced strategies, like 1,3-dipolar cycloadditions, offer alternative routes with distinct advantages in controlling regioselectivity. rsc.orgchim.it

Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and straightforward approach to pyrazole synthesis. nih.govmdpi.com This strategy involves the formation of the five-membered ring by condensing a hydrazine derivative with a suitable 1,3-dielectrophilic partner, leading to the formation of two new nitrogen-carbon bonds and the elimination of water.

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal method for pyrazole formation, involving the reaction of a β-diketone with a hydrazine derivative. nih.govmdpi.com This reaction is a simple, rapid, and versatile approach for obtaining polysubstituted pyrazoles. mdpi.com The reaction proceeds by initial condensation of one of the carbonyl groups with the hydrazine to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. organic-chemistry.org

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the potential formation of a mixture of two regioisomers. nih.govmdpi.com However, regioselectivity can often be controlled by manipulating reaction conditions or the electronic and steric properties of the substituents on both reactants. nih.gov For instance, Heller and Natarajan developed a one-pot protocol where 1,3-diketones are generated in situ from ketones and acid chlorides, followed by the addition of hydrazine, which allows for the rapid synthesis of previously inaccessible or synthetically demanding pyrazoles. organic-chemistry.org

| Reactant 1 (Ketone) | Reactant 2 (Acid Chloride) | Reagent | Conditions | Product Class | Yield (%) |

| Acetophenone | Benzoyl chloride | Hydrazine | Toluene, then EtOH, reflux | 3,5-Disubstituted pyrazole | 85-95 |

| Propiophenone | Acetyl chloride | Phenylhydrazine (B124118) | LiHMDS, Toluene, -78°C to rt | 1,3,4,5-Tetrasubstituted pyrazole | 70-80 |

| Acetone | 2-Naphthoyl chloride | Hydrazine | Toluene, rt | 3,5-Disubstituted pyrazole | 92 |

| This table presents illustrative data for the synthesis of pyrazoles via in situ generated 1,3-diketones, based on findings from Heller & Natarajan. organic-chemistry.org |

The reaction of α,β-unsaturated carbonyl compounds, commonly known as chalcones, with hydrazine derivatives is a cornerstone for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.orgrjptonline.org The process typically begins with a Michael addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration. beilstein-journals.orgchim.it Alternatively, the reaction can proceed through the initial formation of a hydrazone, which then undergoes cyclization. chim.itresearchgate.net

To obtain the aromatic pyrazole directly, an oxidation step is often required to aromatize the initially formed pyrazoline ring. mdpi.comrjptonline.org Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient. nih.govbeilstein-journals.org An environmentally friendly approach using mechanochemical ball-milling has been developed for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones, using sodium persulfate as the oxidant. epa.govresearchgate.net For the specific synthesis of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, 4-phenylbut-3-en-2-one is reacted with phenylhydrazine hydrochloride in ethanol (B145695) at room temperature. nih.gov

| Chalcone (B49325) Precursor | Hydrazine Derivative | Conditions | Product | Yield (%) |

| 1,3-Diphenyl-2-propen-1-one | Hydrazine Hydrate (B1144303) | Acetic Acid, reflux | 3,5-Diphenyl-2-pyrazoline | 68 |

| 4-Phenylbut-3-en-2-one | Phenylhydrazine HCl | Ethanol, rt | 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Not specified |

| Substituted Chalcones | Hydrazine Hydrate | Ethanol, reflux | Substituted Pyrazolines | High |

| Substituted Chalcones | Phenylhydrazine | Ethanol, reflux, 4h | 1-Phenyl-substituted Pyrazolines | Good |

| This table summarizes various synthetic routes to pyrazolines/pyrazoles from chalcones, with data compiled from multiple sources. nih.govthepharmajournal.comakademisains.gov.my |

Thiosemicarbazide (B42300) serves as a versatile reagent for the synthesis of pyrazole derivatives, often reacting with chalcones or other suitable precursors. koyauniversity.org The reaction of a chalcone with thiosemicarbazide, typically in a basic medium like ethanolic potassium hydroxide, leads to the formation of N-thiocarbamoyl pyrazoline derivatives. nih.gov The proposed mechanism involves the initial condensation to form a thiosemicarbazone, which then undergoes intramolecular cyclization. acs.orgresearchgate.net

These pyrazoline intermediates can be key building blocks for further functionalization. For example, they can be cyclized with reagents like ethyl bromoacetate (B1195939) to form fused heterocyclic systems such as pyrazolothiazol-4(5H)-ones. nih.gov Studies have investigated the kinetics and mechanism of the reaction between chalcones and thiosemicarbazide, confirming the formation of five-membered pyrazoline rings. koyauniversity.org

| Precursor | Reagent | Conditions | Product Type |

| Substituted Chalcones | Thiosemicarbazide | Ethanolic KOH, reflux | N-Thiocarbamoylpyrazoles |

| Chalcone | Thiosemicarbazide | NaOH (catalyst) | Pyrazole-1-carbothioamide |

| Aromatic Aldehydes | 4-(1H-Pyrazol-1-yl)phenyl thiosemicarbazide | Not specified | Pyrazole-containing Thiosemicarbazones |

| This table illustrates the use of thiosemicarbazide in synthesizing pyrazole-related structures. nih.govacs.orgmdpi.com |

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including pyrazoles. chim.ityoutube.com This approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, a molecule containing a double or triple bond.

Nitrile imines are highly reactive 1,3-dipoles that are central to this synthetic strategy. chim.itoup.com They are typically generated in situ from hydrazonoyl halides via base-mediated dehydrohalogenation or through other methods like the oxidation of hydrazones. chim.itrsc.org The generated nitrile imine then rapidly undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne or a specifically functionalized alkene, to form the pyrazole ring directly. chim.ityoutube.com

The reaction of a nitrile imine with an alkyne is a particularly direct route to fully aromatic pyrazoles. chim.it The regioselectivity of the addition is a key consideration and is governed by the electronic properties of both the nitrile imine and the alkyne. chim.it This method has been successfully applied to the synthesis of a wide array of polysubstituted pyrazoles, including those with trifluoromethyl groups, by reacting trifluoroacetonitrile (B1584977) imines with various dipolarophiles. beilstein-journals.org A one-pot, three-component reaction coupling aldehydes, 1,3-dicarbonyls, and diazo-compounds (which can form nitrile imines) showcases the efficiency of this strategy. researchgate.net

| Nitrile Imine Precursor | Dipolarophile | Conditions | Product Class | Yield (%) |

| Hydrazonoyl Chloride | Cinnamic Aldehyde | K₂CO₃, mild conditions | 1,3,4,5-Tetrasubstituted Pyrazole | up to 88% |

| Hydrazonoyl Bromide | 1,4-Naphthoquinone | Base, rt | Fused Polycyclic Pyrazole | 78-97% |

| Hydrazonoyl Chloride | Enamide | Mild conditions | Functionalized Pyrazoline | up to 96% |

| Aromatic Hydrazone + Aldehyde | Alkyne | Oxone-KBr, base, rt | 3,4,5-Trisubstituted Pyrazole | Good |

| This table provides examples of pyrazole synthesis via 1,3-dipolar cycloaddition of in situ generated nitrile imines. rsc.orgbeilstein-journals.orgrsc.orgresearchgate.net |

Cycloadditions with Acetylenic Ketones

The reaction of acetylenic ketones with hydrazine derivatives represents a fundamental approach to constructing the pyrazole ring. This method relies on a cyclo-condensation reaction. Typically, the reaction of α,β-acetylenic ketones with hydrazines can lead to the formation of pyrazole regioisomers. researchgate.net The regioselectivity of the reaction is influenced by the substitution pattern of both the acetylenic ketone and the hydrazine.

For instance, the synthesis of pyrazoles can be achieved through the reaction of α,β-alkynic aldehydes with hydrazines, which proceeds via an in situ formation of α,β-alkynic hydrazones followed by cyclization. mdpi.com While direct synthesis of 3-methyl-4,5-diphenyl-1H-pyrazole from a specific acetylenic ketone is not extensively detailed in the provided results, the general principle involves the condensation of a 1,2-diphenyl-substituted but-2-yn-1-one with hydrazine. The reaction of 2-alkyn-1-ones with hydrazines can initially form 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, which can then be dehydrated to yield the aromatic pyrazole ring. organic-chemistry.org

A study on the cycloaddition of sydnones with acetylenic ketones has also been reported as a viable route to 1,4-disubstituted pyrazoles. rsc.orgacs.org This highlights the versatility of cycloaddition strategies in accessing a range of pyrazole derivatives.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazoles from simple starting materials in a single step, adhering to the principles of green chemistry. mdpi.combeilstein-journals.orgmdpi.com These reactions offer advantages such as high atom economy, reduced reaction times, and simplified purification procedures. mdpi.commdpi.com

Several MCR strategies have been developed for the synthesis of pyrazole derivatives. A common approach involves the one-pot condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. beilstein-journals.orgmdpi.com For example, a three-component reaction of a β-ketoester, an aldehyde, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org The use of catalysts, such as Yb(PFO)3, has been shown to be effective in promoting these reactions. beilstein-journals.org

Another MCR approach involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For instance, 1,3-diketones can be formed in situ from enolates and carboxylic acid chlorides, followed by reaction with a hydrazine to produce the pyrazole. beilstein-journals.orgnih.gov

Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, are also readily accessible through MCRs. A typical four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. rsc.orgnih.gov These reactions can be performed under various conditions, including catalyst-free in an aqueous medium under ultrasonic irradiation or using catalysts like piperidine. rsc.orgnih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | Good to excellent | beilstein-journals.org |

| Enolates, Carboxylic acid chlorides, Hydrazines | LiHMDS | 3,4,5-substituted pyrazoles | Good to excellent | beilstein-journals.orgnih.gov |

| (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine, Water, RT | Pyrano[2,3-c]pyrazole derivatives | 85-93% | nih.gov |

| Ethyl acetoacetate (B1235776), Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Catalyst-free, Water, Ultrasonic irradiation | Pyrano[2,3-c]pyrazoles | Excellent | rsc.org |

Specific Synthetic Routes to this compound and its Dihydro Derivatives

Preparative Methods for 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole

The synthesis of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, a dihydropyrazole derivative, can be achieved through the reaction of 4-phenylbut-3-en-2-one (a chalcone derivative) with phenylhydrazine hydrochloride in the presence of sodium acetate (B1210297) in ethanol at room temperature. nih.gov The reaction proceeds for one hour, and upon completion, the product is isolated by pouring the reaction mixture into ice-cold water, followed by crystallization from acetonitrile. nih.gov

General methods for the synthesis of dihydropyrazole derivatives often involve the cyclization of α,β-unsaturated hydrazones, which can be formed from the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. rsc.orgnih.govresearchgate.net These reactions can be carried out in glacial acetic acid under reflux for several hours. nih.gov Another novel approach involves the base-induced isomerization of propargyl alcohols followed by the cyclization of the resulting α,β-unsaturated hydrazones. rsc.orgresearchgate.net

| Reactants | Reagents/Conditions | Product | Reference |

| 4-Phenylbut-3-en-2-one, Phenylhydrazine hydrochloride | Sodium acetate, Ethanol, Room temperature, 1h | 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | nih.gov |

| Chalcones, Hydrazine hydrate | Glacial acetic acid, Reflux, 3-8h | Dihydropyrazole derivatives | nih.gov |

| Propargyl alcohols, Hydrazines | Base-induced isomerization, then cyclization | 4,5-Dihydropyrazole derivatives | rsc.orgresearchgate.net |

Synthesis of 4-Methyl-3,5-diphenyl-1H-pyrazole

While a direct synthetic route for 4-methyl-3,5-diphenyl-1H-pyrazole was not explicitly detailed in the provided search results, the synthesis of a closely related isomer, 3-methyl-4-phenyl-1H-pyrazole, has been described. researchgate.net The synthesis of substituted pyrazoles often allows for the introduction of various groups at different positions of the pyrazole ring. For instance, the functionalization of a pre-formed pyrazole ring, such as through lithiation methods, can be employed to introduce substituents. rsc.org

A general method for preparing 3,5-diphenyl-1H-pyrazoles involves the reaction of chalcones with hydrazine hydrate. researchgate.net The reaction of a chalcone epoxide with hydrazine monohydrate, followed by dehydration, also yields 3,5-diaryl-1H-pyrazoles. researchgate.net To obtain 4-methyl-3,5-diphenyl-1H-pyrazole, a potential synthetic strategy would involve starting with a chalcone that is methylated at the α-position, which would become the 4-position of the pyrazole ring.

Formation of Fused Pyrazole Systems from 3-Methyl-5-pyrazolone

3-Methyl-5-pyrazolone is a versatile starting material for the synthesis of various fused pyrazole systems. jmchemsci.comresearchgate.net It can be prepared by the reaction of ethyl acetoacetate with hydrazine hydrate in absolute ethanol. jmchemsci.comyoutube.com

One common application of 3-methyl-5-pyrazolone is in the synthesis of pyrano[2,3-c]pyrazoles. This is often achieved through a multicomponent reaction where 3-methyl-5-pyrazolone is condensed with an aldehyde and an active methylene (B1212753) compound like malononitrile. rsc.org For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes and malononitrile can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) in water to produce pyrano[2,3-c]pyrazole derivatives. ijpsr.com

Furthermore, 3-methyl-5-pyrazolone can be used to synthesize indenopyrazoles. For instance, the acid-catalyzed reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine yields a tricyclic, trifluoromethylated indenopyrazole. mdpi.com The reaction of 3-methyl-5-pyrazolone with different aromatic aldehydes can form benzylidene derivatives, which can then be treated with hydrazine or phenylhydrazine to create fused pyrazole ring systems. jmchemsci.comresearchgate.net

| Starting Material | Reactants | Catalyst/Conditions | Product | Reference |

| 3-Methyl-5-pyrazolone | Aromatic aldehydes, Malononitrile | Ceric ammonium nitrate, Water | Pyrano[2,3-c]pyrazole derivatives | ijpsr.com |

| 3-Methyl-5-pyrazolone | Aromatic aldehydes | Formation of benzylidene derivatives | Fused pyrazole ring systems | jmchemsci.comresearchgate.net |

| 2-Acetyl-1,3-indanedione | 4-Trifluoromethylphenylhydrazine | Acid-catalyzed | Indenopyrazole | mdpi.com |

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry increasingly employs advanced techniques and catalysis to enhance the efficiency, selectivity, and environmental friendliness of chemical transformations. The synthesis of pyrazoles has significantly benefited from these developments.

Microwave irradiation has been widely adopted as an energy-efficient method for organic synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. rsc.orgresearchgate.net The synthesis of pyrazole derivatives, including fused systems like pyrano[2,3-c]pyrazoles, has been successfully achieved using microwave-assisted multicomponent reactions. rsc.orgresearchgate.net

Ultrasound irradiation is another green technique that has been applied to the synthesis of pyrazoles. rsc.orgrsc.org For example, the catalyst-free multicomponent synthesis of pyrano[2,3-c]pyrazoles in water can be facilitated by ultrasonic irradiation, yielding excellent results. rsc.org

Mechanochemical activation, although less common, offers a solvent-free approach to pyrazole synthesis. rsc.org Ball milling has been used for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine. wikipedia.org

A variety of catalysts have been employed to improve the synthesis of pyrazoles. These include:

Metal Catalysts: Nickel-based heterogeneous catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com Copper-catalyzed reactions, such as the aerobic oxidative cyclization of β,γ-unsaturated hydrazones and the cycloaddition of sydnones with terminal alkynes, have also been developed. organic-chemistry.orgrsc.org

Nanocatalysts: The use of nanocatalysts, such as nano-sized magnesium oxide (MgO) and silica-coated cobalt oxide nanocomposites, has been reported for the synthesis of dihydropyrano[2,3-c]pyrazoles via multicomponent reactions. rsc.orgnih.gov

Photocatalysis: Visible light photoredox catalysis has been utilized for the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors under mild conditions. organic-chemistry.org A domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation has also been developed for the regioselective synthesis of pyrazoles. acs.org

| Technique/Catalyst | Reaction Type | Advantages | Reference |

| Microwave Irradiation | Multicomponent reactions | Reduced reaction times, high efficiency | rsc.orgrsc.orgresearchgate.net |

| Ultrasound Irradiation | Multicomponent reactions | Milder conditions, green chemistry | rsc.orgrsc.org |

| Mechanochemical Activation | Ball milling | Solvent-free | rsc.orgwikipedia.org |

| Nickel-based catalysts | One-pot synthesis | Room temperature, reusable catalyst | mdpi.com |

| Copper-catalyzed | Cycloaddition, oxidative cyclization | Mild conditions, use of air as oxidant | organic-chemistry.orgrsc.org |

| Nanocatalysts (e.g., nano MgO) | Multicomponent reactions | High yields, short reaction times | rsc.orgnih.gov |

| Photocatalysis | Cycloaddition, oxidative deformylation | Mild conditions, regioselective | organic-chemistry.orgacs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, providing rapid, efficient, and clean reaction pathways. rsc.org This technique utilizes microwave irradiation to heat reactants directly and selectively, leading to a dramatic reduction in reaction times—from hours to mere minutes—and often results in higher product yields and purity compared to conventional heating methods. researchgate.netacs.org For the synthesis of pyrazoles, MAOS is particularly effective for cyclocondensation reactions, which are the cornerstone of forming the pyrazole ring. dergipark.org.tr

The most common microwave-assisted route to pyrazole analogs involves the reaction of α,β-unsaturated carbonyl compounds, known as chalcones, with various hydrazine derivatives. thepharmajournal.comrjptonline.org For instance, substituted chalcones can be cyclized with hydrazine hydrate or phenyl hydrazine in a suitable solvent like ethanol with a catalytic amount of acetic acid. The reaction mixture is irradiated for a few minutes, leading to the formation of pyrazoline intermediates which can be subsequently oxidized or directly form the aromatic pyrazole ring. thepharmajournal.comnih.gov Another prevalent strategy is the condensation of 1,3-dicarbonyl compounds with hydrazines under microwave irradiation, which can be performed under solvent-free conditions or in green solvents like water or glycerol, further enhancing the environmental credentials of the synthesis. researchgate.net

While a specific microwave-assisted synthesis for this compound is not extensively documented, the synthesis of its structural analogs provides a clear blueprint. For example, 1,3-diarylpyrazolones and 1,3,5-triaryl pyrazoles have been synthesized with high efficiency using this method. These reactions demonstrate the versatility of MAOS in accommodating various substituted precursors to yield complex pyrazole structures rapidly. researchgate.netthepharmajournal.com

| Reactants | Microwave Conditions | Solvent | Product Type | Yield (%) | Reference |

| Substituted Chalcone + Phenyl Hydrazine | 1 min (power not specified) | Ethanol / Acetic Acid | 3,5-Diphenyl-2,3-dihydro-1H-pyrazole analog | High (not specified) | thepharmajournal.com |

| Arylhydrazine Hydrochloride + β-Ketoester | 300 W, 100°C, 20 min | Water / Glycerol | 1,3-Diarylpyrazolone | 66-93 | researchgate.net |

| 1,3-Diaryl-propane-1,3-dione + 3-Chlorophenyl Hydrazine | 600 W, 3 min | Solvent-free | 1-(3-chlorophenyl)-3,5-diaryl-pyrazole | 86 | |

| Chalcone + Hydrazine Hydrate | 280 W, 10 min | Ethanol / Acetic Acid | 1,5-Diaryl-pyrazole derivative | High (not specified) | nih.gov |

| Dibenzalacetone + Phenylhydrazine | 100 W, 75°C, 15-70 min | Ethanol / NaOH | Dihydro-pyrazole analog | 50-82 | nih.gov |

Metal-Catalyzed Processes

Transition-metal catalysis has provided powerful tools for the synthesis of complex heterocyclic molecules, including substituted pyrazoles. These methods offer high efficiency and regioselectivity, often under mild reaction conditions. organic-chemistry.org Catalysts based on copper, palladium, rhodium, and iron have all been successfully employed in the synthesis of pyrazole derivatives through various mechanistic pathways, such as condensation, cycloaddition, and C-H bond functionalization. organic-chemistry.orgnih.gov

Copper-Catalyzed Synthesis Copper catalysis is widely used for pyrazole synthesis. One common approach involves the copper-triflate-catalyzed condensation of chalcones with hydrazine derivatives. nih.gov More advanced copper-catalyzed methods include the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which can proceed with a concomitant C=C bond cleavage to yield pyrazoles. acs.org Furthermore, copper catalysts facilitate the direct aerobic oxidative C(sp²)–H amination, enabling an efficient construction of the pyrazole ring from acyclic precursors. acs.org These methods are valued for their operational simplicity and use of inexpensive, readily available copper salts.

Palladium-Catalyzed Synthesis Palladium catalysts are exceptionally versatile for constructing highly substituted pyrazole rings, primarily through cross-coupling reactions. A powerful strategy involves the initial synthesis of a simpler pyrazole core, followed by sequential halogenation and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce aryl or other substituents at specific positions. rsc.org For instance, a 4-iodopyrazole (B32481) can undergo a Suzuki coupling with phenylboronic acid to introduce a phenyl group at the C4 position, a key step toward analogs of this compound. rsc.org More complex, multi-component reactions have also been developed, such as the four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide, which assembles the pyrazole ring in a single pot. researchgate.net

The synthesis of this compound itself can be envisioned through these metal-catalyzed strategies. A plausible route would involve the palladium-catalyzed Suzuki cross-coupling of a 4,5-dihalo-3-methyl-1H-pyrazole with two equivalents of phenylboronic acid. Alternatively, a copper-catalyzed condensation of a suitably substituted diketone, like 1,2-diphenylbutane-1,3-dione, with hydrazine would directly yield the target molecule.

| Catalyst System | Reactants | Reaction Type | Product Type | Yield (%) | Reference |

| Cu(OTf)₂ | Chalcone + Substituted Hydrazine | Condensation/Cyclization | 3,5-Diphenyl-1H-pyrazole analog | 82 | nih.gov |

| Pd(PPh₃)₄ / Cs₂CO₃ | β,γ-Unsaturated Hydrazone + Aryl Iodide | Cyclization | 4,5-Dihydropyrazole | Good (not specified) | acs.org |

| Cu(OAc)₂ / Air | β,γ-Unsaturated Hydrazone | Oxidative Cyclization | Substituted Pyrazole | High (not specified) | acs.org |

| Pd Catalyst | Terminal Alkyne + Hydrazine + CO + Aryl Iodide | Four-Component Coupling | 1,3,5-Trisubstituted Pyrazole | 59-93 | researchgate.net |

| Pd(dppf)Cl₂ / K₂CO₃ | 4-Iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole + Phenylboronic Acid | Suzuki Cross-Coupling | 3-Methyl-1,4-diphenyl-5-(trifluoromethyl)-1H-pyrazole | 91 | rsc.org |

Chemical Transformations and Derivatization Reactions of the 3 Methyl 4,5 Diphenyl 1h Pyrazole Scaffold

Functionalization at Pyrazole (B372694) Ring Positions

The pyrazole ring of 3-methyl-4,5-diphenyl-1H-pyrazole is susceptible to a range of chemical reactions, allowing for the introduction of various functional groups and heterocyclic systems. These transformations are crucial for the development of new molecules with specific properties.

Reactions Involving Aldehyde and Carboxylic Acid Derivatives

The introduction of aldehyde and carboxylic acid functionalities onto the pyrazole ring opens up a vast array of synthetic possibilities. For instance, pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of more complex molecules. umich.edu They can be synthesized through methods like the Vilsmeier-Haack reaction. researchgate.net These aldehyde derivatives readily undergo condensation reactions with various active methylene (B1212753) compounds. umich.edu

Furthermore, pyrazole carboxylic acids can be prepared and subsequently converted into other functional groups. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of certain fungicides. google.com The synthesis of this compound can be achieved by the condensation and cyclization of α-difluoroacetyl intermediate carboxylic acid with a methylhydrazine aqueous solution. google.com The resulting pyrazole carboxylic acid can then be transformed into the corresponding acyl chloride, which is a reactive intermediate for the synthesis of amides. acs.org

The following table summarizes some key reactions involving aldehyde and carboxylic acid derivatives of the pyrazole scaffold:

| Starting Material | Reagent(s) | Product | Reference(s) |

| 1-Phenyl-5-chloro-3-methyl-1H-pyrazol-4-carbaldehyde | p-cresol, Potassium hydroxide | 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | nih.gov |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile (B47326), Piperidine | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | ekb.eg |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aniline derivatives, Acetic acid | N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | ekb.eg |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Oxalyl chloride | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | acs.org |

Introduction of Other Heterocyclic Moieties

The this compound scaffold can be elaborated by the fusion or attachment of other heterocyclic rings, leading to the formation of novel polycyclic systems. A common strategy involves the reaction of functionalized pyrazoles with suitable reagents to construct a new ring. For example, 3-formylchromones can react with 5-amino-3-methyl-1H-pyrazole to yield complex fused heterocyclic systems like 3,7-dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov

Another approach involves the use of pyrazole intermediates in multi-component reactions to build new heterocyclic frameworks. For instance, 1H-pyrazolo[3,4-b]pyridines can be synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov The regioselectivity of these reactions can often be controlled by the nature of the substituents on the pyrazole ring and the reaction conditions. nih.gov

The following table provides examples of the synthesis of other heterocyclic systems from pyrazole precursors:

| Pyrazole Reactant | Co-reactant(s) | Resulting Heterocycle | Reference(s) |

| 5-Amino-3-methyl-1H-pyrazole | 3-Formylchromone | 3,7-Dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | nih.gov |

| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | α,β-Unsaturated ketones | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 1,3-Diphenyl-4-(aryliminomethylene)pyrazole | Mercaptoacetic acid | 3-Aryl-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidine-4-one | ekb.eg |

Modifications of Phenyl and Methyl Substituents

The phenyl and methyl groups attached to the this compound core are not merely passive substituents. They can be chemically modified to further diversify the range of accessible derivatives.

Electrophilic Substitution on Aromatic Rings

The phenyl rings of the this compound system are susceptible to electrophilic substitution reactions, similar to other substituted benzene (B151609) derivatives. However, the pyrazole ring itself can influence the regioselectivity of these reactions. Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be carried out on the pyrazole nucleus, typically occurring at the C4 position. pharmdbm.com For the phenyl substituents, the substitution pattern will be directed by the activating or deactivating nature of the pyrazole ring and any other substituents present on the phenyl ring.

Functionalization of the Methyl Group

The methyl group at the 3-position of the pyrazole ring offers another site for chemical modification. While direct functionalization can be challenging, it can be achieved through various synthetic strategies. One common approach is the oxidation of the methyl group to a carboxylic acid. For instance, alkylated pyrazoles can be oxidized with reagents like alkaline potassium permanganate (B83412) to yield the corresponding pyrazole carboxylic acid. pharmdbm.com This carboxylic acid can then serve as a handle for further transformations, such as esterification or amidation.

Formation of Related Heterocyclic Systems from Pyrazole Intermediates

Pyrazoles, including derivatives of this compound, are valuable intermediates in the synthesis of other heterocyclic systems. The pyrazole ring can act as a building block, with its atoms and functional groups participating in ring-forming reactions.

A notable example is the synthesis of pyrazolo[1,5-a] acs.orgrsc.orgdiazepinones. This can be achieved through a regioselective strategy starting from 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. These are converted to ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which upon treatment with amines, undergo oxirane ring-opening and subsequent cyclization to yield the target fused heterocyclic system. nih.gov

Furthermore, hydrazones derived from pyrazole aldehydes can be used to construct other heterocyclic rings. For example, the reaction of pyrazole-4-carbaldehyde with hydrazine (B178648) derivatives can lead to the formation of pyrazolyl-substituted thiazolidinones. ekb.eg These reactions highlight the utility of the pyrazole scaffold as a versatile platform for the construction of diverse and complex heterocyclic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 4,5 Diphenyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR and ¹³C NMR chemical shifts and correlation spectroscopy data for 3-methyl-4,5-diphenyl-1H-pyrazole are not documented in the reviewed literature. The synthesis of pyrazoles from precursors like 1,3-dicarbonyl compounds and hydrazines can often result in mixtures of regioisomers, and the characterization data found pertains to other isomers, not the 4,5-diphenyl variant. ktu.edu

Infrared (IR) Spectroscopy

The characteristic vibrational frequencies for the functional groups of this compound have not been reported. While general pyrazole (B372694) ring vibrations are known, the specific fingerprint region for this compound is undocumented. mdpi.com

Mass Spectrometry (MS)

A mass spectrum providing the molecular ion peak (M⁺) and the specific fragmentation pattern for this compound is not available. This analysis would be critical for confirming its molecular weight and elemental composition.

X-ray Crystallography and Single Crystal Structure Determination

A single crystal X-ray diffraction study is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound in crystallographic databases. Structural data is available for related compounds, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, which confirms the planarity and hydrogen-bonding motifs in similar systems, but this data cannot be extrapolated to the target compound. researchgate.net

Determination of Molecular Conformation and Stereochemistry

In studies of related diphenyl-substituted pyrazole derivatives, the central pyrazole ring often adopts a non-planar conformation. For instance, in 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the dihydropyrazole ring exhibits a shallow envelope conformation. nih.govnih.gov In this arrangement, one of the carbon atoms of the ring is displaced from the plane formed by the other four atoms. nih.govnih.gov Specifically, the carbon atom bearing a phenyl group is displaced by 0.298 (2) Å. nih.govnih.gov This deviation from planarity is a common feature in dihydropyrazole systems. researchgate.net

Similarly, for 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the two fluorophenyl groups is a significant 66.34 (8)°. nih.gov The pyrazole ring, which also adopts an envelope configuration, is nearly coplanar with the N-phenyl ring, showing a dihedral angle of 11.50 (9)°. nih.gov The orientation of the substituent groups can be influenced by steric hindrance and electronic effects. For example, in 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and pyrazole rings are twisted by 22.68 (8)°, which is attributed to steric interactions between the hydrogen atoms on the phenyl ring and the substituents on the pyrazole ring. nih.gov

The planarity of the pyrazole ring itself can also be influenced by its substituents. In (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, the pyrazole and thiazole (B1198619) rings are nearly coplanar, with a small dihedral angle of 6.6 (2)° between them. nih.gov However, the two phenyl groups attached to this pyrazole core are significantly twisted out of the plane. nih.gov

These structural details, derived from X-ray crystallographic studies, are fundamental to understanding the structure-activity relationships of this class of compounds.

| Compound Name | Ring Conformation | Dihedral Angles (°) |

| 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Shallow envelope | N/A |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | Planar (pyrazole) | Phenyl (C3) to pyrazole: 39.61Phenyl (C5) to pyrazole: 9.4Dinitrophenyl (N1) to pyrazole: 46.95 |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Envelope (pyrazole) | Between fluorophenyl groups: 66.34Pyrazole to N-phenyl: 11.50 |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Planar (pyrazole) | Phenyl to pyrazole: 22.68 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline material. For pyrazole derivatives, hydrogen bonding and other weak interactions play a significant role in their self-assembly. nih.gov

A common feature in the crystal structures of NH-pyrazoles is the formation of intermolecular N-H···N hydrogen bonds, which can lead to the formation of dimers, trimers, tetramers, and even infinite chains. nih.govmdpi.com The geometry of these hydrogen bonds can be influenced by the electronic properties of the substituents on the pyrazole ring. nih.gov

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions are frequently observed in the crystal packing of phenyl-substituted pyrazoles. nih.govnih.gov In the crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, molecules are organized into helical stacks that are stabilized by weak C-H···O interactions. nih.gov Similarly, the crystal structure of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is stabilized by C-H···π interactions. nih.gov

The presence of different functional groups can lead to a variety of hydrogen bonding motifs. In a study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the crystal packing was found to involve N-H···O=C, N-H···OMe, and N-H···S hydrogen bonds. cardiff.ac.uk The specific interactions that are formed can vary depending on the crystallization conditions and the presence of co-formers. cardiff.ac.uk

| Compound Name | Intermolecular Interactions |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | C-H···O |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C-H···π |

| 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | N-H···O=C, N-H···OMe, N-H···S |

| General NH-pyrazoles | N-H···N |

Computational and Theoretical Investigations of 3 Methyl 4,5 Diphenyl 1h Pyrazole

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

No published studies were found that specifically report on the molecular geometry optimization of 3-methyl-4,5-diphenyl-1H-pyrazole using DFT methods. Such studies on other pyrazole (B372694) derivatives typically involve optimizing the molecule's structure to find the lowest energy conformation and detailing bond lengths, bond angles, and dihedral angles.

Analysis of Electronic Structure (HOMO-LUMO Energy Gap, Charge Distribution)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the specific charge distribution for this compound. Analysis of these properties is crucial for understanding a molecule's reactivity and electronic behavior.

Prediction of Spectroscopic Parameters

Computational predictions for spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this compound are not present in the available literature. These predictions are typically performed on the optimized geometry and are a standard component of computational chemical analysis.

Molecular Modeling and Docking Studies

Exploration of Ligand-Target Interactions

No molecular docking studies featuring this compound as a ligand have been published. While docking studies are common for pyrazole derivatives to explore their potential as inhibitors for targets like kinases or enzymes, none have specifically investigated this compound. researchgate.netacs.org

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding potential energy surface for this compound are not described in the searched scientific literature. This type of analysis is essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Theoretical Exploration of Reactivity and Reaction Mechanisms

The reactivity and potential reaction pathways of this compound have been the subject of theoretical investigations, employing computational methods to elucidate its electronic structure and predict its chemical behavior. These studies, primarily relying on Density Functional Theory (DFT), provide valuable insights into the molecule's stability, the distribution of electron density, and the nature of its frontier molecular orbitals, all of which are crucial in understanding its reactivity.

Computational analyses of pyrazole derivatives have shown that their unique properties stem from the specific arrangement of atoms within the heterocyclic ring. Electrophilic substitution reactions are known to preferentially occur at position 4, while nucleophilic attacks are more likely at positions 3 and 5. nih.gov The electronic and charge transfer properties of pyrazole systems are often explained through the analysis of the highest occupied molecular orbitals (HOMOs) and the lowest unoccupied molecular orbitals (LUMOs). jcsp.org.pk

The distribution and energies of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons. For instance, in related pyrazole-carboxamide compounds, the HOMO is often delocalized across the phenyl and naphthyl moieties, while the LUMO can be localized on specific parts of the molecule, including the pyrazole and hydrazide units. jcsp.org.pk The energy gap between the HOMO and LUMO (Egap) is a significant parameter; a smaller gap generally suggests higher reactivity and better electron delocalization. jcsp.org.pk

Theoretical studies on various pyrazole derivatives have successfully optimized their geometries using DFT at levels such as B3LYP/6-31G*. jcsp.org.pk These calculations also allow for the determination of various quantum chemical parameters that describe the molecule's reactivity.

Table 1: Representative Quantum Chemical Reactivity Descriptors

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. Lower energy suggests a better electron acceptor. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller energy gap suggests higher polarizability and chemical reactivity. |

| Chemical Potential (µ) | Related to the escaping tendency of electrons | A higher chemical potential indicates a greater tendency to donate electrons. |

| Global Hardness (η) | Resistance to change in electron distribution | A larger energy gap corresponds to greater hardness and lower reactivity. |

| Global Softness (S) | The reciprocal of global hardness | A higher softness value indicates higher reactivity. |

| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons | A higher value indicates a better electrophile. |

The identification of electrophilic and nucleophilic sites within the this compound molecule is crucial for predicting its interaction with other chemical species. Computational methods such as the analysis of Mulliken charges and Fukui functions can pinpoint these reactive centers. nih.govresearchgate.net For example, in a study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole, Fukui indices highlighted that nitrogen atoms and some carbon atoms act as nucleophilic sites, capable of donating electrons to form coordination bonds. nih.gov Conversely, other carbon atoms were identified as electrophilic sites, ready to accept electrons. nih.gov Molecular electrostatic potential (MEP) analysis is another powerful tool that visually represents the charge distribution and helps in identifying the regions prone to electrophilic and nucleophilic attacks. nih.gov

Table 2: Predicted Reactive Sites in a Pyrazole Ring System

| Atom/Region | Predicted Reactivity | Rationale |

| N1 Atom | Nucleophilic | Possesses a lone pair of electrons. |

| N2 Atom | Nucleophilic | Possesses a lone pair of electrons. |

| C3 Atom | Electrophilic/Nucleophilic | Reactivity can be influenced by substituents. Generally susceptible to nucleophilic attack. nih.gov |

| C4 Atom | Nucleophilic | Often the site of electrophilic substitution. nih.gov |

| C5 Atom | Electrophilic/Nucleophilic | Reactivity is influenced by substituents. Generally susceptible to nucleophilic attack. nih.gov |

| Phenyl Rings | Electrophilic/Nucleophilic | Can undergo electrophilic aromatic substitution, with directing effects from the pyrazole ring. |

Biological and Biomedical Research Applications of 3 Methyl 4,5 Diphenyl 1h Pyrazole Derivatives

Exploration of Enzyme Inhibition Potentials

The structural framework of pyrazole (B372694) derivatives makes them versatile candidates for designing potent and selective enzyme inhibitors. Researchers have successfully modified this core to target several key enzyme families implicated in human disease.

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological disorders. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B isoforms. nih.gov

These compounds were found to be reversible and non-competitive inhibitors of MAOs. nih.gov Notably, many of the synthesized derivatives demonstrated high potency and a strong preference for inhibiting the MAO-A isoform over MAO-B. nih.gov For instance, studies involving the enantioseparation of the most potent compounds revealed exceptionally low inhibition constants (Ki) for MAO-A, in the nanomolar range, and high selectivity indices (SI). nih.gov The (-)-6 enantiomer of one such derivative exhibited a Ki value of 2 nM for MAO-A with a selectivity index of 165,000, highlighting the significant potential of this chemical class as selective MAO-A inhibitors. nih.gov

Table 1: MAO-A Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | MAO-A K_i (nM) | Selectivity Index (SI) | Reference |

| (-)-6 Enantiomer | 2 | 165,000 | nih.gov |

| (+)-6 Enantiomer | 6 | 166,666 | nih.gov |

| (-)-11 Enantiomer | 4 | 80,000 | nih.gov |

| (+)-11 Enantiomer | 7 | 38,571 | nih.gov |

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Pyrazole derivatives have emerged as a privileged scaffold for the design of kinase inhibitors. nih.gov

Research has led to the development of 4,5-dihydropyrazole derivatives as potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, an enzyme involved in inflammatory processes. osti.gov Furthermore, molecular docking studies have shown that certain 1H-pyrazole derivatives can effectively bind to the active sites of key kinases such as VEGFR-2, Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), suggesting their potential as anticancer agents. researchgate.net A series of 3,5-disubstituted pyrazole derivatives were tested against pancreatic ductal adenocarcinoma cell lines, with the most potent compound showing IC50 values of 24 nM and 23 nM against CDK2 and CDK5, respectively. nih.gov In another study, newly designed 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives demonstrated potent, multi-targeted inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B), with IC50 values in the nanomolar to low micromolar range. uq.edu.au

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Derivative Class | Target Kinase(s) | Potency (IC₅₀) | Reference |

| 3,5-Disubstituted pyrazole | CDK2, CDK5 | 24 nM, 23 nM | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK2 | 0.166 µM | uq.edu.au |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK3 | 0.057 µM | uq.edu.au |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | Aurora A | 0.939 µM | uq.edu.au |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | Aurora B | 0.583 µM | uq.edu.au |

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes involved in crucial physiological processes, and their inhibition has therapeutic applications for various conditions. nih.gov A study on pyrazolo[4,3-c]pyridine sulfonamides revealed their potential as inhibitors of several human (h) and bacterial CA isoforms. nih.gov

These compounds were evaluated against cytosolic isoforms hCA I and hCA II, as well as the transmembrane tumor-associated isoforms hCA IX and XII. nih.gov The derivatives showed interesting inhibitory activity, with inhibition constants (Ki) varying across the different isoforms. For example, against the bacterial β-CA from Burkholderia pseudomallei, the Ki values ranged from 96.4 nM to 788.8 nM. nih.gov One compound, 1j, was found to be a more potent inhibitor of the E. coli β-CA than the standard inhibitor Acetazolamide (AAZ), with a Ki of 94.9 nM. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides

| Target Enzyme | K_i Range (nM) | Notable Compound | Notable K_i (nM) | Reference |

| E. coli β-CA | 94.9 - 5027 | 1j | 94.9 | nih.gov |

| B. pseudomallei β-CA | 96.4 - 788.8 | - | - | nih.gov |

In Vitro Cellular Studies and Mechanistic Research

Beyond direct enzyme inhibition, the therapeutic potential of 3-methyl-4,5-diphenyl-1H-pyrazole derivatives is being explored through cellular assays that probe their effects on viral replication and cancer cell proliferation.

The pyrazole scaffold is a component of various agents with known antiviral properties. nih.gov A series of newly synthesized 4-substituted pyrazole derivatives were evaluated for their antiviral efficacy against the Newcastle disease virus (NDV), a significant pathogen in the poultry industry. nih.gov The study assessed the ability of these compounds to inhibit the virus-induced haemagglutination of chicken red blood cells. It has also been reported that certain 1,3-diphenylpyrazole derivatives can provide 95–100% protection to chicks against NDV, underscoring the potential of this chemical family in developing new antiviral therapies. nih.gov

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is a major area of investigation. nih.govnih.gov These compounds have been shown to exert their effects through multiple mechanisms.

One line of research involves designing 1H-pyrazolo[3,4-d]pyrimidine derivatives to act as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov These compounds have shown potent antiproliferative activities against human lung (A549) and colon (HCT-116) cancer cell lines, which are known to overexpress EGFR. nih.gov Another study identified pyrazole derivatives that inhibit the growth of human breast cancer (MCF-7), erythroleukemia (K562), and lung cancer (A549) cells, with GI50 values in the low micromolar to nanomolar range. nih.gov The mechanism for one of the most active compounds in this series was suggested to be the inhibition of tubulin polymerization. nih.gov Furthermore, other pyrazole derivatives have been found to induce cell cycle arrest in the G2 phase in human chronic myeloid leukemia (K562) cells, thereby inhibiting their proliferation. uq.edu.au

Table 4: Antiproliferative Activity of Selected Pyrazole Derivatives

| Derivative Class | Cell Line | Activity (IC₅₀ / GI₅₀) | Proposed Mechanism | Reference |

| 1H-Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 µM | EGFR Inhibition | nih.gov |

| 1H-Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 19.56 µM | EGFR Inhibition | nih.gov |

| Pyrazole-oxindole conjugate | K562 (Leukemia) | 0.021 µM | Tubulin Polymerization Inhibition | nih.gov |

| Pyrazole-oxindole conjugate | A549 (Lung) | 0.69 µM | Tubulin Polymerization Inhibition | nih.gov |

| Pyrazole-oxindole conjugate | MCF-7 (Breast) | 1.7 µM | Tubulin Polymerization Inhibition | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | K562 (Leukemia) | 6.726 µM | G2 Cell Cycle Arrest | uq.edu.au |

Modulation of Oxidative Stress Pathways

Derivatives of the this compound scaffold have been investigated for their potential to modulate pathways associated with oxidative stress. The antioxidant properties of pyrazole compounds are often linked to their ability to interact with and regulate key signaling pathways involved in the cellular response to oxidative damage.

One of the primary mechanisms by which pyrazole derivatives are thought to exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. mdpi.com Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. mdpi.com However, in the presence of oxidative stress, the interaction between Nrf2 and Keap1 is disrupted, allowing Nrf2 to translocate to the nucleus. mdpi.com Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, leading to the upregulation of a suite of antioxidant and cytoprotective enzymes. mdpi.com

Research on various pyrazole analogues has demonstrated their capacity to induce the Nrf2 signaling pathway. mdpi.com This activation leads to an enhanced cellular antioxidant capacity, thereby protecting cells from oxidative damage. mdpi.com For instance, certain pyrazole derivatives have been shown to upregulate the expression of Nrf2-regulated genes, which play a crucial role in mitigating the effects of reactive oxygen species (ROS). mdpi.com The pyrazole core is considered a key pharmacophore that can be chemically modified to enhance its Nrf2 activating potential. mdpi.com

The antioxidant activity of pyrazole derivatives can be attributed to several chemical features, including the presence of an NH proton in the pyrazole ring, which can act as a hydrogen donor to scavenge free radicals. nih.gov Furthermore, the substitution pattern on the pyrazole and its associated phenyl rings can significantly influence the compound's ability to modulate oxidative stress pathways.

Structure-Activity Relationship (SAR) Studies on the this compound Scaffold

Structure-activity relationship (SAR) studies on the this compound scaffold and its analogues have provided valuable insights into the chemical features that govern their biological activities, particularly their antioxidant potential. These studies systematically explore how modifications to different parts of the molecule impact its efficacy.

The core pyrazole ring is a critical element for the antioxidant activity of these compounds. nih.gov The presence of the N-H proton is often cited as a key contributor to radical scavenging properties. nih.gov Modifications at the N1 position of the pyrazole ring have been shown to influence activity. For example, in a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the acetyl group at the N1 position was found to increase inhibitory activity and selectivity towards monoamine oxidases, enzymes involved in oxidative stress.

The nature and position of substituents on the phenyl rings at the 4- and 5-positions of the pyrazole core play a significant role in modulating antioxidant activity. Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the phenyl rings generally enhance antioxidant capacity. This is attributed to their ability to stabilize the radical species formed after hydrogen donation.

For instance, in studies of related pyrazolone (B3327878) derivatives, compounds with hydroxyl substitutions on the phenyl ring demonstrated potent radical scavenging activity. The position of these substitutions is also crucial. For example, a study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives revealed that a dihydroxyphenyl substitution at the 3-position resulted in a potent monoamine oxidase inhibitor.

Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) or halogens (e.g., -Cl, -Br), can have a varied effect. While in some cases they may decrease antioxidant activity, in other contexts, they can contribute to different biological activities or improve pharmacokinetic properties.

The following table summarizes the antioxidant activity of various pyrazole derivatives, highlighting the influence of different substituents on their radical scavenging capabilities.

| Compound ID | Substituents | Assay | IC50 (µM) | Reference |

| 18 | 4-bromo-2,6-dimethoxyphenyl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 55.2 ± 1.2 | researchgate.net |

| 20 | naphthalen-1-yl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 58.3 ± 0.9 | researchgate.net |

| 19 | 3-bromo-4-methoxyphenyl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 59.6 ± 0.1 | researchgate.net |

| 6 | 4-methoxyphenyl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 60.01 ± 0.7 | researchgate.net |

| 10 | 4-(methylthio)phenyl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 61.5 ± 0.6 | researchgate.net |

| 1 | 2,4-dimethylphenyl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 68.3 ± 0.2 | researchgate.net |

| 12 | 3-nitrophenyl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 70.8 ± 1.4 | researchgate.net |

| 17 | 3-bromophenyl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 77.9 ± 2.06 | researchgate.net |

| 8 | 2-ethoxyphenyl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 80.5 ± 1.5 | researchgate.net |

| 22 | 2-fluorophenyl at arylmethylene bridge of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 80.0 ± 2.3 | researchgate.net |

| 5g | 5-(3-Methylthiophen-2-yl)-1-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | DPPH | 0.245 ± 0.01 | nih.gov |

| 5h | 3-(3,4-Dimethoxyphenyl)-5-(3-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | DPPH | 0.284 ± 0.02 | nih.gov |

| 5g | 5-(3-Methylthiophen-2-yl)-1-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Hydroxyl Radical Scavenging | 0.905 ± 0.01 | nih.gov |

| 5h | 3-(3,4-Dimethoxyphenyl)-5-(3-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Hydroxyl Radical Scavenging | 0.892 ± 0.01 | nih.gov |

These SAR studies are instrumental in the rational design of novel this compound derivatives with enhanced antioxidant properties and specific biological targets. By understanding how different structural modifications influence activity, researchers can synthesize more potent and selective compounds for potential therapeutic applications.

Applications in Materials Science and Other Fields

Potential as Fluorescent Materials and Dyes

Pyrazole (B372694) derivatives are recognized as promising fluorescent compounds owing to their excellent photophysical properties, which can include high fluorescence quantum yields and blue light emission. researchgate.net The fluorescence behavior of pyrazole-based molecules is significantly influenced by the substituents on the pyrazole ring. researchgate.net For instance, the introduction of a phenyl group at the third position of the pyrazole ring in some derivatives has been shown to enhance fluorescence by increasing the contribution of π-π* transitions. researchgate.net

Research into pyrazolylpyrene compounds, which conjugate pyrazole and pyrene (B120774) cores, has led to the development of dyes with bright fluorescence in solution. mdpi.com Although solid samples of these particular compounds showed weaker fluorescence, their emission spectra were tunable upon protonation, suggesting potential applications in sensing acidic environments. mdpi.com Studies on other complex pyrazole derivatives, such as 1,3-diphenyl-pyrazoloquinoxaline, have demonstrated their potential as materials for luminescence or electroluminescence applications. researchgate.net The photophysical properties, including absorption and emission wavelengths, can be tuned by altering the molecular structure, which is a key advantage in developing materials for applications like organic light-emitting diodes (OLEDs). nih.govnih.gov The general class of pyrazoles is known for exhibiting intense and tunable emission. mdpi.com

A summary of photophysical properties for representative pyrazole derivatives is presented below.

Table 1: Photophysical Properties of Selected Fluorescent Pyrazole Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Application |

|---|---|---|---|

| 9-phenyl-7,9-dihydropyreno(10,1-fg)indazole | 390 | 506 (solid-state) | Fluorescent Dye mdpi.com |

| 9-phenylpyreno(10,1-fg)indazole-7(9H)-one | 420 | 615 (solid-state) | Fluorescent Dye mdpi.com |

Research in Agricultural Chemistry

Pyrazole derivatives are a significant class of compounds in agricultural chemistry, widely investigated for their biological activities. nih.gov A primary area of research is their use as herbicides. nih.govacs.org Certain pyrazole derivatives function by targeting and inhibiting essential plant enzymes. nih.govacs.org

One such target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical for photosynthesis. nih.govacs.org Several commercial herbicides, like topramezone (B166797) and mesotrione, are based on pyrazole and triketone structures that inhibit HPPD. acs.org Research has focused on synthesizing novel pyrazole derivatives, such as those containing a benzoyl scaffold, which have shown excellent pre- and post-emergence herbicidal activities and, in some cases, improved crop safety compared to existing commercial herbicides. nih.govacs.org For example, specific synthesized compounds demonstrated high efficacy against weeds like Echinochloa crusgalli with minimal injury to crops such as maize, cotton, and wheat. nih.gov

Another potential target for pyrazole-based herbicides is transketolase (TK), an enzyme involved in the Calvin cycle of photosynthesis. acs.org Newly designed pyrazole amide derivatives have exhibited highly inhibitory effects against the root growth of weeds like Digitaria sanguinalis and Setaria viridis. acs.org

Furthermore, pyrazole derivatives have been explored for their antifungal properties. acs.org Compounds containing a diphenylacetylene (B1204595) fragment have been synthesized and tested for their activity against various fungal pathogens, including Rhizoctonia solani. acs.org These compounds act as succinate (B1194679) dehydrogenase inhibitors, disrupting the fungal metabolic process. acs.org

Table 2: Research Findings on Pyrazole Derivatives in Agricultural Chemistry

| Compound Class | Target Enzyme/Application | Key Finding |

|---|---|---|

| Pyrazole derivatives with benzoyl scaffold | 4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibition | Excellent post-emergence herbicidal activity with high crop safety. nih.govacs.org |

| Pyrazole amide derivatives | Transketolase (TK) Inhibition | High inhibitory effect on the root growth of various weeds. acs.org |

Corrosion Inhibition Studies

Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for steel in acidic environments. acs.orgnih.gov Their efficacy is largely attributed to the presence of heteroatoms (nitrogen) and π-electrons within their structure, which facilitate strong adsorption onto the metal surface. nih.gov This adsorption forms a protective film that shields the metal from the corrosive medium. researchgate.netresearchgate.net

The mechanism of inhibition often involves a combination of physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal. researchgate.netresearchgate.net The adsorption process for many pyrazole derivatives has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. tandfonline.combohrium.com

The molecular structure of the pyrazole derivative plays a crucial role in its performance as an inhibitor. For instance, studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. acs.orgtandfonline.com In one study, a synthesized pyrazole derivative, (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, exhibited a remarkable inhibition efficiency of 91.5% for mild steel in a hydrochloric acid solution at a concentration of 10⁻³ mol/L. bohrium.com Another study on 5-amino-1,3-diphenylpyrazole reported an impressive 94.7% inhibition efficiency at a concentration of 0.5 mM. researchgate.net These compounds are typically classified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.nettandfonline.com

Table 3: Corrosion Inhibition Efficiency of Selected Pyrazole Derivatives on Steel

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | Mild Steel | 1 M HCl | 91.5 | 10⁻³ M bohrium.com |

| 5-amino-1,3-diphenylpyrazole | Mild Steel | Acidic Environment | 94.7 | 0.5 mM researchgate.net |

| 5-hydroxy-1,3-diphenylpyrazole | Mild Steel | Acidic Environment | 86.4 | 0.5 mM researchgate.net |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C38 Steel | 1 M HCl | 90.2 | 1 mM nih.gov |

| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 92.28 | 0.8 mg/L acs.org |

Future Directions and Perspectives in 3 Methyl 4,5 Diphenyl 1h Pyrazole Research

Development of Novel and Efficient Synthetic Methodologies

The creation of new and improved methods for synthesizing 3-methyl-4,5-diphenyl-1H-pyrazole and its related structures is a foundational area of future research. Current methods, while effective, can sometimes be low-yielding. rsc.org The development of novel synthetic routes is crucial for making these compounds more accessible for further study and application.

Future efforts will likely concentrate on:

One-Pot Reactions: Multi-component reactions (MCRs) that allow for the synthesis of complex molecules in a single step are highly desirable. researchgate.net These are often more environmentally friendly and efficient.

Catalytic Systems: The exploration of new catalysts, such as nano-ZnO, could lead to more efficient and greener synthetic processes. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for pyrazole (B372694) synthesis. mdpi.com

Regioselective Synthesis: Controlling the precise arrangement of atoms within the pyrazole ring is critical for its function. Future methods will aim for higher regioselectivity to produce specific isomers. mdpi.comnih.gov

Functionalization Strategies: Developing methods to easily add various chemical groups to the pyrazole core is essential for creating a diverse library of compounds for screening. rsc.orgmdpi.com This includes techniques like lithiation and cross-coupling reactions. rsc.org

Advanced Computational Design and Virtual Screening of Derivatives

Computational tools are becoming indispensable in the design of new molecules with specific properties. For this compound derivatives, these in silico methods can predict their potential as therapeutic agents or advanced materials.

Key areas of focus include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical link between the chemical structure of a pyrazole derivative and its biological activity. researchgate.net This allows for the prediction of the potency of new, unsynthesized compounds.

Molecular Docking: This technique simulates the interaction between a pyrazole derivative and a biological target, such as a protein or enzyme. researchgate.netnih.govmdpi.com It helps in understanding the mechanism of action and in designing more potent inhibitors. researchgate.netmdpi.com

Pharmacophore Mapping: This approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to have a specific biological activity. mdpi.com

Virtual Screening: Large databases of chemical compounds can be computationally screened to identify those with a high probability of being active against a particular target. nih.govmdpi.com This significantly speeds up the initial stages of drug discovery.

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to identify promising candidates early in the development process. mdpi.com

Expansion of Biological Target Identification and Validation through Chemical Biology Approaches

A significant area of future research involves identifying and validating the specific biological targets of this compound and its derivatives. Chemical biology provides a powerful toolkit for these investigations. nih.govrsc.org

Future research will likely involve:

Affinity Purification: This biochemical method uses the pyrazole compound as a "bait" to isolate its binding partners from a complex mixture of proteins. nih.gov

Genomic and Proteomic Approaches: Techniques that analyze changes in gene expression or protein levels in response to treatment with a pyrazole derivative can provide clues about its mechanism of action. nih.gov

Phenotypic Screening: Testing compounds in cell-based assays that mimic a disease state can uncover new therapeutic applications without prior knowledge of the specific target. nih.govdiscoveryontarget.com

Target Deconvolution: Once a compound is found to have a desired effect in a phenotypic screen, further studies are needed to identify the precise molecular target responsible for that effect. discoveryontarget.com

Exploration of New Material Science Applications and Technological Advancements

Beyond their biological activities, pyrazole-containing compounds have potential applications in material science. mdpi.comnih.gov Their unique electronic and photophysical properties make them attractive for various technological uses.

Future research directions may include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some pyrazole derivatives could be harnessed in the development of new materials for OLED displays. mdpi.com

Sensors: Pyrazole-based compounds can be designed to act as chemosensors, changing their color or fluorescence in the presence of specific ions or molecules. mdpi.com

Energetic Materials: Nitrated pyrazoles are a class of energetic materials with potential applications as explosives or propellants. nih.gov

Ligands in Catalysis: Pyrazoles can act as ligands that bind to metal ions, forming complexes that can catalyze various chemical reactions. nih.gov

Integration with Emerging Technologies for High-Throughput Research

To accelerate the discovery and development of new this compound-based compounds, the integration of emerging technologies for high-throughput research is essential. researchgate.net

This integration will likely involve:

High-Throughput Screening (HTS): HTS platforms enable the rapid testing of thousands of compounds against a specific biological target or in a particular assay. researchgate.net

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds, which can then be screened for desired properties. researchgate.net

Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms can be used to analyze large datasets from HTS and computational studies to identify patterns and predict the properties of new compounds. discoveryontarget.com

Robotics and Automation: Automated systems for synthesis, purification, and screening can significantly increase the efficiency and reproducibility of research. researchgate.net

Q & A

Q. How are contradictions in bioactivity data resolved across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.